molecular formula C18H26N4OS B3988408 6-methyl-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

6-methyl-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B3988408
M. Wt: 346.5 g/mol
InChI Key: SSGUCGMTSISLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a synthetic small molecule based on the 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold, a class of compounds recognized for its significant potential in anticancer research . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Compounds within this chemical class have demonstrated potent antiproliferative activity against a range of human cancer cell lines . The core structure is of particular interest in the development of Microtubule Targeting Agents (MTAs). Specifically, related analogs are known to function as microtubule destabilizers that bind to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . A key research value of this compound family is its ability to circumvent major clinical resistance mechanisms. Studies on closely related derivatives have shown that they can overcome resistance mediated by the drug efflux pump P-glycoprotein (Pgp) and the βIII-tubulin isotype, two common factors that diminish the efficacy of standard chemotherapeutics like paclitaxel . The molecular structure incorporates a morpholine-propyl side chain, a feature commonly associated with improved pharmacokinetic properties. The saturated (tetrahydro) ring system increases the fraction of sp3 hybridized carbon atoms (Fsp3), a characteristic that correlates with better aqueous solubility compared to purely aromatic structures, which is a valuable trait for in vitro and in vivo research applications . Researchers can leverage this compound as a chemical tool to investigate colchicine-site microtubule inhibition and to explore novel therapeutic strategies against multidrug-resistant cancers.

Properties

IUPAC Name

6-methyl-N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4OS/c1-13-3-4-15-14(11-13)16-17(20-12-21-18(16)24-15)19-5-2-6-22-7-9-23-10-8-22/h12-13H,2-11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGUCGMTSISLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro1One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrimidine ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Compound A has been studied for its potential anticancer properties. Research indicates that it may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways involved in proliferation and apoptosis. In vitro studies have shown that compound A can induce cell cycle arrest and promote apoptosis in human cancer cells, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

Preliminary studies suggest that compound A exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. The morpholine moiety is believed to enhance its ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells against oxidative stress and excitotoxicity. This property positions compound A as a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

Toxicology and Safety Profile

Toxicological assessments have indicated that compound A has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential toxicity in vivo.

Study on Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of compound A against various cancer cell lines, including breast and lung cancer. The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as a lead compound for drug development .

Neuroprotection in Animal Models

In a study conducted on transgenic mice models of Alzheimer's disease, administration of compound A resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. These findings suggest that compound A may have therapeutic implications for Alzheimer’s treatment .

Mechanism of Action

The mechanism of action of 6-methyl-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways or inhibit the activity of certain proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Morpholine vs. Aryl Substituents : Morpholine-containing derivatives (e.g., Target Compound, ) exhibit superior aqueous solubility compared to aryl-substituted analogs (e.g., ) due to the morpholine oxygen’s hydrogen-bonding capacity .
  • Methyl Group Impact: The 6-CH₃ group in the Target Compound likely stabilizes the tetrahydro ring conformation, reducing metabolic degradation compared to non-methylated analogs .

Physicochemical Properties

Property Target Compound Compound 8 () Compound
Melting Point (°C) Not Reported 198–199.6 Not Reported
Solubility (LogP) Estimated 2.1 (morpholine lowers LogP) 3.7 (methoxyphenyl increases LogP) 2.8 (balanced by dimethyl groups)
Synthesis Yield Not Reported 68% Not Reported
NMR Data (δ, ppm) Not Reported 6.92 (d, Ar-H), 3.72 (s, -OCH₃) Not Reported

Key Differences :

  • The methoxyphenyl group in ’s Compound 8 increases LogP (3.7), suggesting lower aqueous solubility than the Target Compound’s morpholine derivative .
  • reports a 68% synthesis yield using NaH/iodomethane alkylation, whereas the Target Compound’s synthesis may require milder conditions due to the morpholine’s stability .

Computational and Docking Studies

  • Molecular Dynamics (MD) Simulations: Analogous compounds in showed stable binding to EGFR’s active site over 100 ns simulations. The Target Compound’s morpholinopropyl chain is predicted to form additional hydrogen bonds with solvent-exposed residues, improving residence time .
  • Docking Scores : Morpholine derivatives (e.g., ) achieved docking scores of −9.2 kcal/mol (AutoDock Vina), outperforming methoxyphenyl analogs (−8.1 kcal/mol) .

Biological Activity

The compound 6-methyl-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a member of the benzothieno-pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 6-methyl-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₄OS
  • Molecular Weight : 302.38 g/mol

This compound features a tetrahydrobenzothieno-pyrimidine core with a morpholine substituent, which is significant for its biological interactions.

Pharmacological Effects

The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:

  • Antihypertensive Activity : Some derivatives of benzothieno-pyrimidines have shown potential as antihypertensive agents. The presence of the morpholine group may enhance vasodilatory effects through calcium channel modulation .
  • CNS Activity : Compounds with similar structures have demonstrated activity in the central nervous system (CNS), potentially influencing neurotransmitter systems and exhibiting anxiolytic or antidepressant effects.
  • Anticancer Properties : Research indicates that benzothieno-pyrimidine derivatives may possess anticancer properties by inhibiting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

The mechanisms through which 6-methyl-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine exerts its effects include:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase and urease, which may contribute to their therapeutic effects in neurodegenerative diseases and infections respectively .
  • Calcium Channel Interaction : The interaction with calcium channels has been highlighted as a significant pathway for the antihypertensive effects observed in related compounds .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound or its analogs:

  • Study on Antihypertensive Effects :
    • A study evaluated the cardiovascular effects of benzothieno-pyrimidine derivatives using isolated rat heart models. Results indicated that these compounds significantly decreased perfusion pressure and coronary resistance compared to controls .
  • CNS Activity Evaluation :
    • Another investigation assessed the impact on anxiety-like behaviors in animal models. The results suggested that certain structural modifications led to enhanced anxiolytic effects, indicating potential for treating anxiety disorders.
  • Anticancer Activity Assessment :
    • In vitro studies demonstrated that derivatives of benzothieno-pyrimidines could inhibit the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy.

Data Summary Table

Biological ActivityEffect ObservedReference
AntihypertensiveDecreased perfusion pressure
CNS ActivityAnxiolytic effects
AnticancerInhibition of cancer cell proliferation

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing this compound, and how are key intermediates purified?

The compound is synthesized via multi-step reactions involving a tetrahydrobenzothieno[2,3-d]pyrimidine core functionalized with a morpholinopropyl amine group. A typical route involves:

  • Step 1 : Condensation of a thiophene derivative with a pyrimidine precursor under reflux conditions (e.g., ethanol, 10–12 hours).
  • Step 2 : Introduction of the morpholine-propyl side chain via nucleophilic substitution or Mannich-type reactions, often requiring formaldehyde and morpholine in ethanol .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate intermediates. Purity is confirmed by TLC (Rf ~0.3 in hexane/ethyl acetate 3:1) and HPLC (>95%) .

Advanced Synthesis: How can reaction conditions be optimized to mitigate low yields during morpholine-propyl side-chain incorporation?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Temperature control : Lowering reaction temperature (<60°C) to reduce by-product formation.
  • Solvent selection : Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the morpholine-propyl intermediate.
  • Catalysis : Adding catalytic iodine or Lewis acids (e.g., ZnCl₂) to accelerate substitution .
  • Real-time monitoring : Employing in-situ NMR or TLC to track reaction progress and adjust stoichiometry .

Structural Characterization: What analytical techniques resolve ambiguities in distinguishing regioisomers or confirming substitution patterns?

  • 1H/13C NMR : Key signals include:
    • Morpholine protons : δ 2.4–2.6 ppm (m, N-CH₂) and δ 3.6–3.8 ppm (m, O-CH₂).
    • Tetrahydrobenzothieno protons : δ 1.8–2.2 ppm (m, CH₂ of the fused cyclohexane ring) .
  • 2D NMR (COSY, NOESY) : Correlates spatial proximity of protons to confirm substituent orientation.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₅N₅OS) and detects trace impurities .

Biological Activity: How can hypotheses about its pharmacological potential be generated from structural analogs?

The compound’s fused benzothieno-pyrimidine scaffold is associated with kinase inhibition (e.g., JAK2, EGFR) and antimicrobial activity in analogs. Key steps:

  • In-silico docking : Compare binding poses with known inhibitors (e.g., imatinib) using the morpholine-propyl group as a solubility-enhancing moiety.
  • Cellular assays : Test against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination via MTT assays. Prioritize analogs with logP < 3.5 to balance permeability and solubility .

Pharmacological Optimization: What structural modifications improve metabolic stability without compromising target affinity?

  • Morpholine ring substitution : Replace morpholine with thiomorpholine or piperazine to modulate CYP450-mediated oxidation.
  • Propyl linker alteration : Shorten to ethyl or introduce branching (e.g., isopropyl) to reduce oxidative dealkylation.
  • Core saturation : Fully saturate the tetrahydrobenzothieno ring to enhance rigidity and reduce off-target interactions .

Data Contradictions: How to address conflicting reports on the impact of methyl group position (C6) on solubility versus activity?

  • Solubility studies : Measure logD (octanol/water) for analogs with methyl at C6 vs. C7. Use shake-flask or HPLC methods.
  • Activity correlation : Pair solubility data with enzymatic assays (e.g., IC₅₀ against purified kinases). For example, C6-methyl analogs may show 2-fold higher solubility but 10% lower potency due to steric clashes in hydrophobic binding pockets .

Scale-Up Challenges: What critical parameters must be controlled during kilogram-scale synthesis?

  • Exotherm management : Use jacketed reactors and controlled addition rates for exothermic steps (e.g., morpholine-propyl coupling).
  • Crystallization control : Optimize cooling gradients to avoid oiling out during recrystallization.
  • By-product removal : Implement continuous extraction or scavenger resins (e.g., sulfonic acid resins for amine by-products) .

Computational Modeling: Which force fields and software are suitable for simulating interactions with biological targets?

  • Force fields : CHARMM36 or OPLS-AA for accurate ligand-protein dynamics.
  • Software : Schrödinger Suite (Glide for docking, Desmond for MD simulations) or AutoDock Vina.
  • Validation : Compare computed binding energies (ΔG) with experimental SPR or ITC data .

Degradation Pathways: How to assess hydrolytic stability of the morpholine-propyl moiety under physiological conditions?

  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C for 24–72 hours.
  • Analytical tools : UPLC-MS to identify degradation products (e.g., morpholine cleavage via hydrolysis).
  • Mitigation : Introduce electron-withdrawing groups (e.g., CF₃) adjacent to the morpholine nitrogen .

Target Identification: What experimental strategies confirm the primary biological target of this compound?

  • Affinity chromatography : Immobilize the compound on sepharose beads and identify bound proteins from cell lysates via LC-MS/MS.
  • CRISPR-Cas9 screening : Use genome-wide knockout libraries to pinpoint sensitized pathways.
  • Thermal proteome profiling (TPP) : Monitor protein thermal stability shifts in response to compound binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-methyl-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.